REACTION_CXSMILES
|
[C:1]1(=[O:8])[NH:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[NH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][C:21]([OH:23])=[O:22].[OH2:24]>>[CH2:16]([CH2:17][CH2:18][CH2:19][CH2:20][C:21]([OH:23])=[O:22])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][C:1]([OH:8])=[O:24].[CH2:12]([CH2:11][CH2:10][NH2:9])[CH2:13][CH2:14][CH2:15][NH2:7] |f:3.4|
|
Name
|
|
Quantity
|
5 kg
|
Type
|
reactant
|
Smiles
|
C1(CCCCCN1)=O
|
Name
|
|
Quantity
|
9.5 kg
|
Type
|
reactant
|
Smiles
|
NCCCCCCCCCCCC(=O)O
|
Name
|
|
Quantity
|
1 kg
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
260 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was adjusted to 4 kg/cm2 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
After 2 hours of reaction at 260° C.
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
was gradually removed
|
Type
|
CUSTOM
|
Details
|
to a reduced pressure for 1.5 hours of reaction
|
Duration
|
1.5 h
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCC(=O)O)CCCCC(=O)O.C(CCCN)CCN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1(=[O:8])[NH:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[NH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][C:21]([OH:23])=[O:22].[OH2:24]>>[CH2:16]([CH2:17][CH2:18][CH2:19][CH2:20][C:21]([OH:23])=[O:22])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][C:1]([OH:8])=[O:24].[CH2:12]([CH2:11][CH2:10][NH2:9])[CH2:13][CH2:14][CH2:15][NH2:7] |f:3.4|
|
Name
|
|
Quantity
|
5 kg
|
Type
|
reactant
|
Smiles
|
C1(CCCCCN1)=O
|
Name
|
|
Quantity
|
9.5 kg
|
Type
|
reactant
|
Smiles
|
NCCCCCCCCCCCC(=O)O
|
Name
|
|
Quantity
|
1 kg
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
260 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was adjusted to 4 kg/cm2 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
After 2 hours of reaction at 260° C.
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
was gradually removed
|
Type
|
CUSTOM
|
Details
|
to a reduced pressure for 1.5 hours of reaction
|
Duration
|
1.5 h
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCC(=O)O)CCCCC(=O)O.C(CCCN)CCN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |